molecular formula C25H23FNNaO4 B14086617 Sodium 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate CAS No. 121659-04-9

Sodium 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate

Cat. No.: B14086617
CAS No.: 121659-04-9
M. Wt: 443.4 g/mol
InChI Key: NBDQGOCGYHMDSJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: Pitavastatin sodium undergoes several types of chemical reactions, including oxidation, reduction, and substitution. One of the primary metabolic pathways involves glucuronidation, where the compound is converted to its glucuronide form by enzymes such as UDP-glucuronosyltransferase 1A1, 1A3, and 2B7 . This glucuronide form can further rearrange to form pitavastatin lactone .

Common Reagents and Conditions: Common reagents used in the reactions involving pitavastatin sodium include hydrochloric acid, tertiary butyl amine, and ethyl acetate . The reactions are typically carried out under controlled conditions, such as room temperature and specific pH levels, to ensure the stability and efficacy of the compound.

Major Products Formed: The major products formed from the reactions involving pitavastatin sodium include its glucuronide form and pitavastatin lactone . These products are crucial for the compound’s pharmacokinetics and pharmacodynamics, influencing its efficacy and safety profile.

Properties

IUPAC Name

sodium;7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FNO4.Na/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDQGOCGYHMDSJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FNNaO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90861389
Record name Sodium 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90861389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121659-04-9
Record name Sodium 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90861389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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